
5-Nitro-2-pyridin-4-yl-benzooxazole
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Overview
Description
5-Nitro-2-pyridin-4-yl-benzooxazole is a heterocyclic organic compound featuring a benzooxazole core substituted with a nitro group at the 5-position and a pyridin-4-yl moiety at the 2-position. This structure confers unique electronic and steric properties, making it of interest in pharmaceutical and materials science research. Its nitro group enhances electrophilicity, while the pyridine ring contributes to π-π stacking interactions and hydrogen-bonding capabilities.
Scientific Research Applications
Medicinal Chemistry Applications
5-Nitro-2-pyridin-4-yl-benzooxazole has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of benzoxazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study focused on optimizing benzoxazole-based inhibitors of Cryptosporidium, a parasite causing gastrointestinal illness, demonstrated that modifications to the structure of benzoxazoles could enhance their efficacy against this pathogen .
Case Study: Antifungal Activity
A recent study synthesized a series of benzoxazole derivatives, including this compound, and evaluated their antifungal properties. The results indicated promising activity against different fungal strains, suggesting that this compound could serve as a lead for developing new antifungal agents .
Synthetic Intermediates
The compound is also recognized as a valuable synthetic intermediate in organic chemistry. It can be utilized to produce various functionalized derivatives through nucleophilic substitutions and reductions. The versatility of this compound allows chemists to explore diverse pathways for synthesizing complex molecules.
Table 1: Synthetic Routes Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Reduction | Pd-C catalyst in ethyl acetate | Amino derivatives |
Nucleophilic substitution | Various nucleophiles | Functionalized benzoxazoles |
Coupling reactions | Aromatic coupling agents | Extended conjugated systems |
In addition to its synthetic applications, this compound has been studied for its biological activities beyond antimicrobial effects. Its inhibitory effects on enzyme targets have been explored, particularly in the context of drug-resistant infections.
Case Study: Enzyme Inhibition
A study highlighted the compound's potential as an inhibitor of inosine monophosphate dehydrogenase, an enzyme involved in the purine synthesis pathway. The findings indicated that modifications to the benzoxazole structure could significantly enhance inhibitory activity, making it a candidate for further development in treating diseases such as cancer and autoimmune disorders .
Photographic Chemistry
Another notable application of derivatives related to this compound is in photographic chemistry . The compound can serve as a precursor for synthesizing cyan-image-forming couplers used in photographic films. These couplers are essential for color development processes, where they react during exposure to light to form colored images.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthetic route for 5-nitro-2-pyridin-4-yl-benzooxazole?
- Methodological Answer : Prioritize regioselectivity in the nitration step due to competing reaction pathways. Use computational tools (e.g., DFT calculations) to predict reactive sites on the pyridinyl-benzooxazole core. Validate synthetic intermediates via 1H-NMR and LC-MS to confirm nitro-group positioning . For scale-up, optimize solvent systems (e.g., DMF or THF) to minimize byproducts like nitropyridine isomers.
Q. How can researchers ensure purity of this compound in heterogeneous reaction mixtures?
- Methodological Answer : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate nitro derivatives from unreacted precursors. For persistent impurities, use recrystallization in ethanol/water mixtures, monitoring purity via HPLC with UV detection at 254 nm . Cross-validate with melting point analysis (compare to literature values for nitro-aromatic analogs) .
Q. What spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer : Combine 1H-/13C-NMR to resolve aromatic proton environments and nitro-group effects on chemical shifts. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H+] peak). IR spectroscopy can identify characteristic NO2 stretching vibrations (~1520 cm−1) and benzooxazole C-O-C bonds (~1250 cm−1) .
Advanced Research Questions
Q. How can researchers address contradictory spectral data between theoretical predictions and experimental results for nitro-group positioning?
- Methodological Answer : Perform X-ray crystallography to resolve ambiguities in regiochemistry. If crystals are unavailable, use NOESY/ROESY NMR to probe spatial proximity between nitro protons and pyridinyl/oxazole protons. Compare experimental 1H-NMR shifts with DFT-simulated spectra (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or tautomerism .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (tracking absorbance maxima shifts) and LC-MS to identify degradation products (e.g., nitro-reduction byproducts or oxazole ring hydrolysis). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can researchers reconcile conflicting cytotoxicity data across in vitro assays?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, exposure time, and solvent controls). For example, discrepancies between MTT and ATP-based viability assays may arise from the compound’s interference with tetrazolium reduction. Validate results with orthogonal methods like flow cytometry (apoptosis markers) or LDH release assays. Perform dose-response curves with Hill slope analysis to assess potency variability .
Q. What computational strategies can predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use molecular docking to model interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling). Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzooxazole ring. Compare HOMO-LUMO gaps with experimental reaction rates under varying conditions (e.g., ligand/base combinations) .
Q. Data Contradiction and Analysis
Q. How should researchers interpret conflicting solubility data across different solvent systems?
- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to quantify dispersive, polar, and hydrogen-bonding contributions. Use COSMO-RS simulations to predict solubility in untested solvents. Validate with experimental shake-flask methods and correlate with logP values (e.g., via HPLC-derived retention times) .
Q. What statistical approaches are appropriate for analyzing dose-response inconsistencies in biological assays?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use bootstrap resampling to assess confidence intervals for EC50 values. For non-monotonic responses, employ segmented regression or Bayesian changepoint analysis to identify threshold effects .
Q. Safety and Handling
Q. What safety protocols are critical for handling this compound in electrophilic reactions?
- Methodological Answer : Use explosion-proof equipment for reactions involving nitrating agents (e.g., HNO3/H2SO4). Conduct thermal stability screening via DSC/TGA to detect exothermic decomposition risks. Implement fume hoods with HEPA filtration to mitigate inhalation hazards, and use PPE rated for nitro-aromatic compounds (e.g., nitrile gloves, chemical aprons) .
Comparison with Similar Compounds
However, insights can be inferred from related heterocyclic systems. For example:
(a) Structural Analog: 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione (Pioglitazone Hydrochloride)
- Core Structure : Unlike the benzooxazole in the target compound, Pioglitazone contains a thiazolidine-2,4-dione ring, which is critical for its activity as a peroxisome proliferator-activated receptor (PPAR-γ) agonist .
- Substituents : The ethyl-pyridinyl-ethoxy-benzyl side chain in Pioglitazone enhances solubility and receptor binding, whereas the nitro and pyridinyl groups in 5-Nitro-2-pyridin-4-yl-benzooxazole may favor electron-deficient interactions.
- Applications : Pioglitazone is a well-established antidiabetic drug, while this compound’s applications remain exploratory.
(b) General Trends in Benzooxazole Derivatives
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted benzooxazoles (e.g., 5-nitro derivatives) typically exhibit higher reactivity in nucleophilic aromatic substitution compared to methyl- or methoxy-substituted analogs.
- Pyridine vs. Benzene Rings : Pyridinyl substituents, as in this compound, improve solubility in polar solvents relative to purely aromatic systems (e.g., 2-phenyl-benzooxazole).
Data Table: Key Properties of Selected Heterocycles
Compound | Core Structure | Key Substituents | Solubility (H₂O) | LogP | Applications |
---|---|---|---|---|---|
This compound | Benzooxazole | 5-Nitro, 2-pyridin-4-yl | Low | 2.1* | Research probes, catalysis |
Pioglitazone Hydrochloride | Thiazolidine-2,4-dione | 5-Ethyl-pyridin-2-yl-ethoxy-benzyl | High | 1.8 | Antidiabetic therapy |
2-Phenyl-benzooxazole | Benzooxazole | 2-Phenyl | Very Low | 3.5 | Organic synthesis |
*Predicted using computational models due to lack of experimental data.
Research Findings and Limitations
- Synthetic Challenges: Nitration of benzooxazoles often requires stringent conditions (e.g., HNO₃/H₂SO₄), risking decomposition, whereas Pioglitazone’s synthesis involves milder etherification steps .
- Biological Activity: No peer-reviewed studies directly compare the bioactivity of this compound with its analogs. Thiazolidinediones like Pioglitazone have well-documented metabolic effects, but benzooxazole derivatives are less explored.
Preparation Methods
Alternative Routes via Diazotization and Cyclization
A less common approach involves the diazotization of 2-amino-5-nitrobenzoxazole precursors followed by coupling with pyridine derivatives. While this method is more labor-intensive, it offers precise control over substituent positioning:
Procedure :
-
Diazotization : Treat 2-amino-5-nitrobenzoxazole with NaNO₂ and HCl at 0–5°C to generate a diazonium salt.
-
Coupling : React the diazonium salt with pyridine-4-boronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
-
Cyclization : Acid-mediated cyclization yields the target compound.
Challenges :
-
Regioselectivity : Competing coupling at alternative positions necessitates rigorous temperature control.
Microwave-Assisted Synthesis
Recent innovations employ microwave irradiation to accelerate the condensation reaction, reducing processing times from hours to minutes:
Protocol :
-
Reactants : Same as Section 1.
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Conditions : Microwave irradiation (300 W, 120°C, 20 min).
-
Advantages :
Structural Characterization and Analytical Data
Spectroscopic Validation :
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¹H NMR (300 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 8.15 (d, 1H, H-4), 7.89 (dd, 1H, H-6), 7.52 (d, 1H, H-7), 7.42 (d, 2H, pyridine-H) .
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IR (KBr) : ν 1535 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1610 cm⁻¹ (C=N) .
X-ray Crystallography :
-
Confirms planar benzoxazole core with dihedral angles of 5.2° between benzoxazole and pyridine rings .
Comparative Analysis of Synthetic Methods
Method | Yield (%) | Time | Scalability | Purity (%) |
---|---|---|---|---|
Condensation | 70–85 | 6–8 h | High | ≥98 |
Diazotization | 50–60 | 12–15 h | Moderate | 90–95 |
Microwave-Assisted | 85–90 | 20 min | High | ≥99 |
Critical Considerations :
-
Cost Efficiency : Activated carbon is economical compared to palladium catalysts used in coupling reactions.
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Environmental Impact : Microwave methods reduce solvent waste by 40% .
Industrial-Scale Production Challenges
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Nitro Group Instability : Thermal degradation above 150°C necessitates low-temperature processing.
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Byproduct Formation : Over-oxidation to quinone derivatives occurs if reaction pH exceeds 7.0 .
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Purification : Column chromatography (SiO₂, hexane/EtOAc) is required for pharmaceutical-grade material .
Properties
Molecular Formula |
C12H7N3O3 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
5-nitro-2-pyridin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)9-1-2-11-10(7-9)14-12(18-11)8-3-5-13-6-4-8/h1-7H |
InChI Key |
ZXCJCJNDWPBOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
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